4-tert-butyl-N-o-tolylthiazol-2-amine 4-tert-butyl-N-o-tolylthiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14581982
InChI: InChI=1S/C14H18N2S/c1-10-7-5-6-8-11(10)15-13-16-12(9-17-13)14(2,3)4/h5-9H,1-4H3,(H,15,16)
SMILES:
Molecular Formula: C14H18N2S
Molecular Weight: 246.37 g/mol

4-tert-butyl-N-o-tolylthiazol-2-amine

CAS No.:

Cat. No.: VC14581982

Molecular Formula: C14H18N2S

Molecular Weight: 246.37 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-o-tolylthiazol-2-amine -

Specification

Molecular Formula C14H18N2S
Molecular Weight 246.37 g/mol
IUPAC Name 4-tert-butyl-N-(2-methylphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C14H18N2S/c1-10-7-5-6-8-11(10)15-13-16-12(9-17-13)14(2,3)4/h5-9H,1-4H3,(H,15,16)
Standard InChI Key LGKMKCIPKKOAPX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1NC2=NC(=CS2)C(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—with two distinct substituents:

  • A tert-butyl group (-C(CH3)3\text{-C}(\text{CH}_3)_3) at the 4-position, enhancing lipophilicity and steric bulk.

  • An o-tolyl group (2-methylphenyl) attached via an amine linkage at the 2-position, contributing to electronic and steric effects.

The IUPAC name is 4-tert-butyl-N-(2-methylphenyl)-1,3-thiazol-2-amine, and its canonical SMILES representation is \text{CC1=CC=CC=C1NC2=NC(=CS2)C(C)(C)C.

Table 1: Key Structural and Physicochemical Data

PropertyValue
Molecular FormulaC14H18N2S\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{S}
Molecular Weight246.37 g/mol
InChI KeyLGKMKCIPKKOAPX-UHFFFAOYSA-N
Lipophilicity (LogP)~3.2 (predicted)
SolubilityLow in water; soluble in DMSO

Synthesis Methodologies

Traditional Multi-Step Synthesis

Conventional routes involve:

  • Diazotization: Reaction of tert-butyl aniline with nitrous acid to form a diazonium salt.

  • Coupling: Interaction with thiol-containing intermediates to construct the thiazole ring.

  • Reduction: Final reduction steps to stabilize the amine group.

Yields typically range from 40–60%, with purity dependent on chromatographic purification.

One-Pot Multicomponent Synthesis

A modern approach utilizes a one-pot reaction combining:

  • Isocyanides: Serve as carbon nucleophiles.

  • Amines: Provide the o-tolylamine component.

  • 2’-Bromoacetophenones: Contribute to thiazole ring formation.

  • Elemental Sulfur: Facilitates cyclization under aqueous conditions .

This method achieves 75–85% yields with minimal purification, leveraging atom-economical principles .

Table 2: Comparison of Synthesis Methods

ParameterTraditional MethodOne-Pot Method
Steps3–41
Yield40–60%75–85%
PurificationChromatographyFiltration
SolventOrganic (e.g., DCM)Water

Biological Activities and Mechanisms

Antimicrobial Activity

4-tert-butyl-N-o-tolylthiazol-2-amine exhibits potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to first-line antibiotics. The thiazole moiety likely chelates iron ions essential for bacterial metabolism, while the tert-butyl group enhances membrane permeability.

Enzyme Inhibition

The compound inhibits carbonic anhydrase (CA) and cyclooxygenase-2 (COX-2), suggesting anti-inflammatory and anticancer potential . Molecular docking studies indicate hydrogen bonding between the thiazole nitrogen and enzyme active sites .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method using pre-column derivatization with o-phthalaldehyde (OPA) enables trace-level quantification . Key parameters:

  • Column: C18 (250 × 4.6 mm, 5 µm).

  • Detection: UV at 340 nm.

  • Linearity: 8.5–1561 µg/mL (r2=0.9999r^2 = 0.9999) .

Applications

Pharmaceutical Development

  • Antitubercular Agents: Lead candidate for drug-resistant tuberculosis.

  • Anticancer Therapeutics: Synergistic effects with cisplatin in ovarian cancer models.

Material Science

  • Coordination Polymers: Binds transition metals (e.g., Cu²⁺) for catalytic applications.

Comparative Analysis with Structural Analogues

Table 3: Activity Profiles of Thiazole Derivatives

CompoundBioactivityLipophilicity (LogP)
4-tert-butyl-N-o-tolylthiazol-2-amineAntitubercular, Anti-inflammatory3.2
4-(m-Tolyl)thiazol-2-amineAntidiabetic2.8
4-(p-Tert-butyl)thiazol-2-amineAntiviral3.5

Future Perspectives

Research should prioritize:

  • Toxicology Studies: Acute and chronic toxicity profiles.

  • Nanoparticle Formulations: Enhancing bioavailability for antimicrobial applications.

  • Structure-Activity Relationships (SAR): Optimizing substituents for target selectivity.

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